10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
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Overview
Description
10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyran and chromene ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including cyclization, methylation, and oxidation to form the desired compound . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups into the molecule, altering its chemical and biological properties.
Scientific Research Applications
10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Its potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranochromenes and related derivatives, such as:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 10-hydroxy-5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 3-methylbutanoate
Uniqueness
What sets 10-methoxy-2,2-dimethyl-8,9-dihydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one apart from similar compounds is its specific structural features, such as the methoxy and dimethyl groups, which contribute to its unique chemical properties and biological activities. These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
9-methoxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,3,7,9,11(15)-pentaen-16-one |
InChI |
InChI=1S/C18H18O4/c1-18(2)8-7-12-13(22-18)9-14(20-3)15-10-5-4-6-11(10)17(19)21-16(12)15/h7-9H,4-6H2,1-3H3 |
InChI Key |
UZLIZAPGUMUSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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